molecular formula C14H25NO4 B1391179 1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid CAS No. 1217863-02-9

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Cat. No. B1391179
M. Wt: 271.35 g/mol
InChI Key: XGKHJZQIVNPLSM-UHFFFAOYSA-N
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Description

“1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid” is a chemical compound. It is a solid at 20 degrees Celsius . The molecular formula is C11H19NO4 and the molecular weight is 229.28 .


Synthesis Analysis

The synthesis of compounds similar to “1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid” involves the use of tert-butyloxycarbonyl-protected amino acids . The tert-butyloxycarbonyl (Boc) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of “1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid” consists of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .


Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be selectively removed from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .


Physical And Chemical Properties Analysis

“1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid” is a solid at 20 degrees Celsius . The melting point ranges from 149.0 to 153.0 degrees Celsius .

Scientific Research Applications

Chemistry and Synthesis

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid and related compounds are prominent in the field of synthetic organic chemistry. They are frequently used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. These reactions are known for their high chemoselectivity and high yields under mild conditions, demonstrating the utility of this compound in the preparation of various organic compounds (Saito et al., 2006). Additionally, the compound is involved in the synthesis of novel amino acid-derived acetylene monomers, showcasing its versatility in the creation of polymers with unique properties (Gao et al., 2003).

Molecular Structure Studies

The compound's derivatives have been studied for their crystal structure to understand the role of various functional groups in determining the peptide conformation. For instance, the study of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine provided insights into the conformation of the tert-butoxycarbonyl group and the orientation of phenyl rings, contributing to the understanding of peptide structure and stability (Jankowska et al., 2002).

Catalysis and Chemical Reactions

The compound and its derivatives are also significant in catalysis. For example, H3PW12O40 is used as an efficient catalyst for N-tert-butoxycarbonylation of amines, highlighting the compound's role in enhancing the efficiency of chemical reactions and its potential in environmentally benign catalysis (Heydari et al., 2007).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The tert-butyloxycarbonyl-protected amino acids have been used in the synthesis of dipeptides . This suggests that “1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid” and similar compounds could have potential applications in peptide synthesis and other areas of organic chemistry .

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-5-6-14(11(16)17)7-9-15(10-8-14)12(18)19-13(2,3)4/h5-10H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKHJZQIVNPLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butoxycarbonyl)-4-propylpiperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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